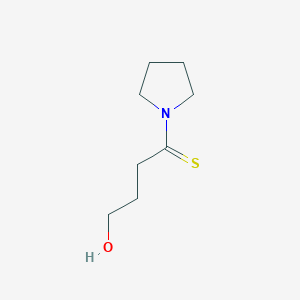
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is a chemical compound with the molecular formula C8H15NOS. It consists of a pyrrolidine ring attached to a butane chain, which has a hydroxyl group and a thione group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione typically involves the reaction of pyrrolidine with a butane derivative that contains both a hydroxyl and a thione group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are usually mild to moderate to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to form a thiol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of butanone derivatives, while reduction of the thione group can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, respectively, which can influence the activity of enzymes and other proteins. The pyrrolidine ring can also interact with various receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-one: Similar structure but with a ketone group instead of a thione group.
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thiol: Similar structure but with a thiol group instead of a thione group.
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-al: Similar structure but with an aldehyde group instead of a thione group.
Uniqueness
4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is unique due to the presence of both a hydroxyl and a thione group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15NOS |
|---|---|
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
4-hydroxy-1-pyrrolidin-1-ylbutane-1-thione |
InChI |
InChI=1S/C8H15NOS/c10-7-3-4-8(11)9-5-1-2-6-9/h10H,1-7H2 |
InChI-Schlüssel |
YASPBFMJTQTYKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=S)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
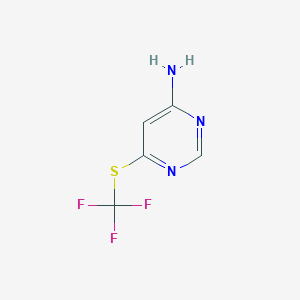
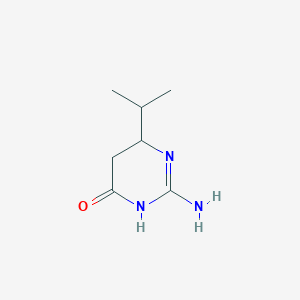
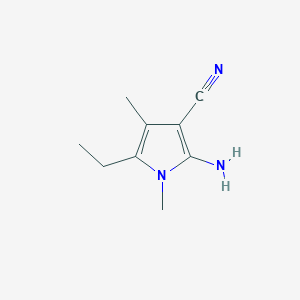
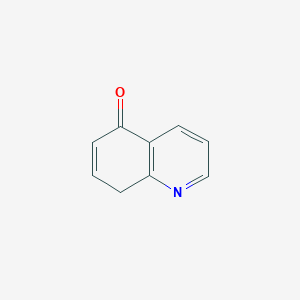

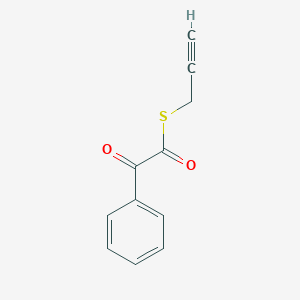
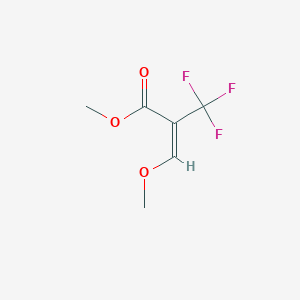

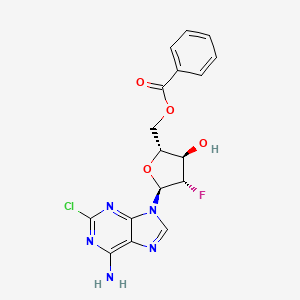
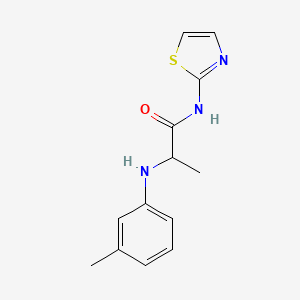

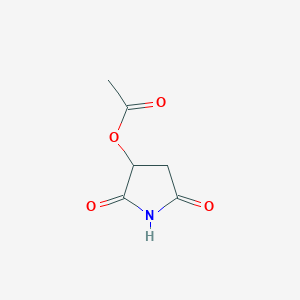
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
